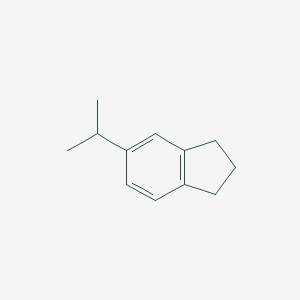
5-Isopropyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-2,3-dihydro-1H-indene, also known as β-isopropylphenidate (β-IPPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained popularity in recent years due to its potential therapeutic applications and recreational use.
作用機序
β-IPPH acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the concentration of these neurotransmitters in the brain. This results in enhanced cognitive function and improved attention. Additionally, β-IPPH has been shown to have a lower affinity for the serotonin transporter, which may contribute to its lower risk of adverse effects compared to other psychostimulants.
Biochemical and Physiological Effects
β-IPPH has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, leading to enhanced cognitive function and improved attention. It has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease. Additionally, β-IPPH has been shown to have a lower risk of adverse effects compared to other psychostimulants, such as methylphenidate.
実験室実験の利点と制限
β-IPPH has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. Additionally, it has a lower risk of adverse effects compared to other psychostimulants, which may make it a safer option for animal studies. However, β-IPPH has limitations for lab experiments as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the potential for abuse and addiction should be taken into consideration when using β-IPPH in lab experiments.
将来の方向性
For β-IPPH research include its potential as a treatment for depression and anxiety disorders and the development of new synthetic methods.
合成法
β-IPPH can be synthesized by reacting isopropylphenidate with ethyl chloroformate in the presence of triethylamine. The reaction proceeds under mild conditions and yields high purity β-IPPH. The synthesis method has been optimized to produce β-IPPH in large quantities, making it readily available for research purposes.
科学的研究の応用
β-IPPH has been studied extensively for its potential therapeutic applications. It has been found to have similar pharmacological properties to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). β-IPPH has been shown to improve cognitive function, increase attention, and reduce impulsivity in animal models. Additionally, it has been suggested that β-IPPH may have potential as a treatment for depression and anxiety disorders.
特性
CAS番号 |
104851-39-0 |
|---|---|
製品名 |
5-Isopropyl-2,3-dihydro-1H-indene |
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
5-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-6-10-4-3-5-12(10)8-11/h6-9H,3-5H2,1-2H3 |
InChIキー |
XPQDAIPCBCVWIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
正規SMILES |
CC(C)C1=CC2=C(CCC2)C=C1 |
同義語 |
1H-Indene,2,3-dihydro-5-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



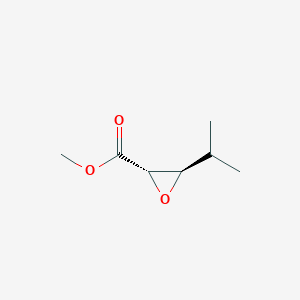
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)
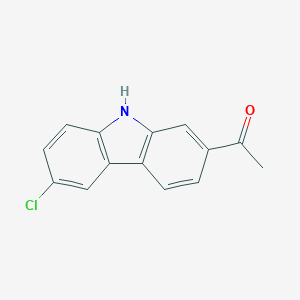
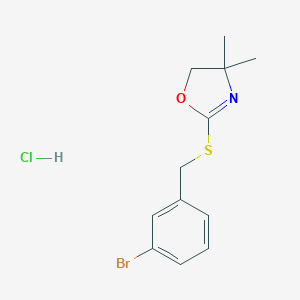
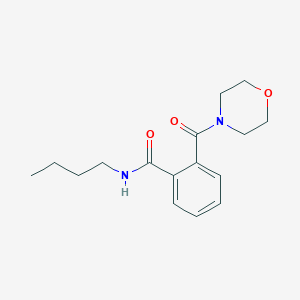
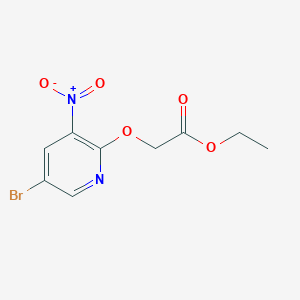
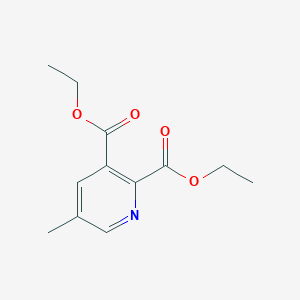
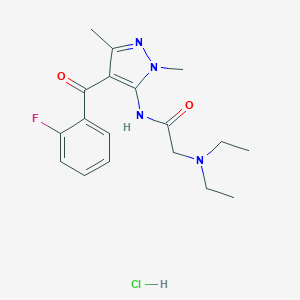
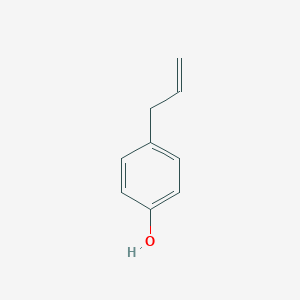
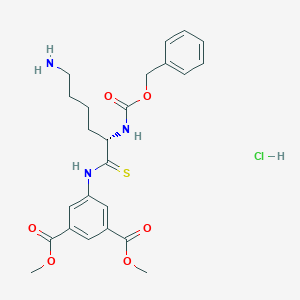

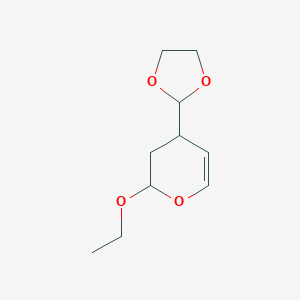
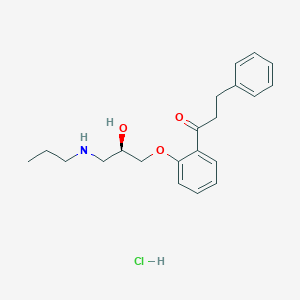
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)